Pfe-pkis 40 -

Pfe-pkis 40

Catalog Number: EVT-13639039
CAS Number:
Molecular Formula: C20H23N5O3
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pfe-pkis 40 is part of the broader Kinase Chemogenomic Set, which includes a diverse range of small molecules with drug-like properties aimed at inhibiting specific kinases. This compound has been characterized for its selectivity against particular targets within the human kinome, making it a valuable candidate for further research and development in pharmacology and medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of Pfe-pkis 40 typically involves several organic chemistry techniques, including:

  • Chemical Synthesis: This may include multi-step reactions that build the molecular structure from simpler precursors.
  • Biotransformation: Enzymatic processes can be employed to modify existing compounds into Pfe-pkis 40 through microbial or enzymatic action .

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques such as chromatography are commonly used for purification of the final product.

Molecular Structure Analysis

Structure

Pfe-pkis 40 possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The exact molecular formula and three-dimensional conformation are critical for understanding its interaction with target kinases.

Data

While specific structural data for Pfe-pkis 40 is not universally available in public databases, it is typically analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its conformation and binding interactions with target proteins .

Chemical Reactions Analysis

Reactions

Pfe-pkis 40 undergoes various chemical reactions that can be classified into:

  • Binding Reactions: Interaction with ATP-binding sites on target kinases.
  • Inhibition Mechanisms: Competitive inhibition where Pfe-pkis 40 competes with ATP for binding sites on kinases.

Technical Details

The kinetics of these reactions can be characterized using assays that measure the rate of inhibition at varying concentrations, providing insights into the potency and selectivity of Pfe-pkis 40 against different kinases .

Mechanism of Action

Process

Pfe-pkis 40 functions primarily as a selective inhibitor of specific protein kinases. Its mechanism involves binding to the active site of the kinase, thereby preventing substrate phosphorylation which is essential for kinase activity.

Data

Binding affinity studies show that Pfe-pkis 40 exhibits high selectivity towards its target kinases, often quantified by dissociation constants (K_d) that indicate how tightly the compound binds to its target. For example, it has been shown to have significantly lower K_d values for certain kinases compared to others, indicating preferential binding .

Physical and Chemical Properties Analysis

Physical Properties

Pfe-pkis 40 is expected to have specific physical characteristics such as:

  • Molecular Weight: Typically in the range suitable for small molecules.
  • Solubility: Solubility profiles in various solvents are crucial for formulation development.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
  • Reactivity: Understanding its reactivity with biological molecules helps predict its behavior in vivo.

Relevant analyses often involve spectroscopic techniques to characterize these properties quantitatively .

Applications

Pfe-pkis 40 has several scientific applications, particularly in:

  • Cancer Research: As a selective inhibitor, it can be used to study the role of specific kinases in cancer progression and treatment responses.
  • Drug Development: Its profile makes it a candidate for developing new therapeutics targeting kinase-related diseases.

Research continues to explore its potential in combination therapies and personalized medicine approaches where specific kinase activities can be modulated .

Introduction to PFE-PKIS 40 in Kinase Inhibitor Research

Role of PFE-PKIS 40 in Chemogenomic Kinase Libraries

PFE-PKIS 40 serves as a multi-target probe within the PI3K kinase network, exhibiting potent inhibition against several class I and III phosphoinositide 3-kinases. Biochemical profiling confirms its primary targets:

Table 1: Kinase Targets of PFE-PKIS 40

Kinase TargetFamilyBiological FunctionInhibition Potency
PIK3CGLipidImmune cell signalingKD < 100 nM
PIK3CALipidCell growth/metabolismKD < 100 nM
PIK3C2GLipidVesicular traffickingKD < 100 nM
MTORAtypicalNutrient sensingKD < 100 nM
PI4KBLipidPhosphoinositide metabolismKD < 100 nM

Source: Kinome profiling data from DiscoverX scanMAX panel [1] [3]

The compound's target spectrum spans key regulators of cellular metabolism and proliferation, enabling researchers to dissect complex signaling cascades downstream of receptor tyrosine kinases. In triple-negative breast cancer (TNBC) phenotypic screens, PFE-PKIS 40 significantly reduced metabolic activity in patient-derived xenograft (PDX) cell lines (TU-BcX-4IC) and established models (MDA-MB-231), implicating PI3K isoforms in TNBC pathogenicity [2]. Its selectivity profile within the lipid kinase family distinguishes it from broader-spectrum PI3K inhibitors, minimizing confounding off-target effects during mechanistic studies [8]. Chemical proteomics analyses using Kinobeads® competition assays further validated its engagement with PIK3CG and MTOR in native cellular environments, confirming its utility for target engagement studies in complex proteomes [8].

The compound’s therapeutic potential was highlighted in a KCGS screen against TNBC models, where it emerged as one of 14 hits suppressing cancer cell proliferation. Follow-up studies demonstrated its ability to reverse epithelial-to-mesenchymal transition (EMT) gene expression profiles—a critical mechanism in metastatic progression [2]. This positions PFE-PKIS 40 not only as a biological probe but also as a starting point for anti-metastatic drug discovery.

Historical Context: Evolution from PKIS/PKIS2 to KCGS Integration

PFE-PKIS 40 exemplifies the rigorous selectivity standards implemented in the KCGS library (Version 1.0), which evolved from earlier kinase inhibitor sets (PKIS, PKIS2) to address limitations in probe quality. The original Published Kinase Inhibitor Sets (PKIS/PKIS2), while valuable for broad kinome coverage, contained compounds with suboptimal selectivity and incomplete profiling data [3]. KCGS was conceived through a collaborative open-science initiative involving eight pharmaceutical partners (GSK, Pfizer, Takeda, etc.) and academic groups to establish a gold-standard chemogenomic resource [3] [6].

Table 2: Evolution of Kinase Inhibitor Libraries Featuring PFE-PKIS 40

LibrarySizeKinase CoverageSelection CriteriaPFE-PKIS 40 Status
PKIS367~200 kinasesChemical diversityNot included
PKIS2300+~235 kinasesStructural diversityPredecessor compound
KCGS v1.0187215 kinasesKD < 100 nM; S₁₀ < 0.025Included as probe

Source: KCGS assembly criteria [3]

The compound’s inclusion required passing dual benchmarks: 1) Biochemical potency (KD < 100 nM against primary targets in DiscoverX scanMAX panels), and 2) Selectivity (binding to ≤ 2.5% of the 401-kinase panel at 1 µM) [3]. This contrasted with PKIS2, where inhibitors were added based on structural diversity rather than pre-defined selectivity metrics. PFE-PKIS 40 met these criteria through its balanced polypharmacology across the PI3K family while sparing unrelated kinase families—validated via full-dose response profiling [3] [8].

KCGS emphasizes understudied "dark" kinase coverage, with 37 inhibitors targeting IDG (Illuminating the Druggable Genome)-defined dark kinases. While PFE-PKIS 40 primarily targets well-characterized lipid kinases, it enables exploration of less-studied family members like PIK3C2G [3]. The compound's distribution under a Material Trust Agreement ensures accessibility while preventing commercial exclusivity, embodying the KCGS ethos of open science [3] [6]. Recent publications utilizing KCGS (e.g., TNBC screens [2], chemical proteomics [8]) demonstrate PFE-PKIS 40’s role in accelerating kinase biology research.

Properties

Product Name

Pfe-pkis 40

IUPAC Name

2-amino-8-(4-hydroxycyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C20H23N5O3/c1-11-15-9-16(12-3-8-17(28-2)22-10-12)19(27)25(18(15)24-20(21)23-11)13-4-6-14(26)7-5-13/h3,8-10,13-14,26H,4-7H2,1-2H3,(H2,21,23,24)

InChI Key

FETTYQBQNFSCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)O)C4=CN=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.